3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide
Description
3-Chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide (CAS: 2034210-18-7, Molecular Formula: C₂₂H₂₉N₅O₃S) is a benzamide derivative featuring a piperidine core linked to a 5-cyclopropylpyrazole moiety and a substituted benzamide group. Its structure incorporates chloro and fluoro substituents on the benzamide ring, which are critical for modulating electronic properties and intermolecular interactions.
However, direct biological data for this compound are absent in the evidence, necessitating comparisons with structurally or functionally related compounds.
Properties
IUPAC Name |
3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-14-9-12(3-4-15(14)20)18(25)21-13-5-7-24(8-6-13)17-10-16(22-23-17)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITMUGDHPMHNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the selective substitution of a chlorine atom at the 4-position of a precursor compound with 3-amino-5-cyclopropylpyrazole under basic conditions . This step yields a key intermediate, which is then further reacted to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions to replace the chloro or fluoro groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioethers, while oxidation and reduction can produce different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar scaffolds exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis and inhibit cancer cell proliferation through various mechanisms. The unique combination of the pyrazole and benzamide groups in this compound may enhance its interaction with cancer cell signaling pathways, promoting cell cycle arrest and apoptosis in tumor cells.
Anti-inflammatory Effects
Many pyrazole derivatives are recognized for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Preliminary studies suggest that related compounds demonstrate IC50 values comparable to well-known anti-inflammatory drugs, indicating potential therapeutic use in inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, as similar compounds have been shown to possess efficacy against various bacterial strains. In vitro studies have indicated that modifications in the molecular structure can significantly impact antibacterial potency.
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
In vitro Studies
Research has demonstrated that structurally related compounds exhibit significant biological activity against various pathogens. For example:
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds has been crucial in optimizing their biological activities. Research indicates that specific modifications in substituents significantly impact potency and efficacy.
Toxicity Studies
Acute toxicity tests on related pyrazole derivatives reveal favorable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests that while these compounds are biologically active, they also possess acceptable safety characteristics.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Aromatic Substitutions
Sulfonamide Derivatives (Compounds 15–18)
describes four sulfonamide derivatives (15–18) sharing a piperidin-4-ylmethyl backbone but differing in aromatic substituents (e.g., chloro, fluoro, methoxy, naphthalene). Key comparisons include:
- Functional Group Impact: The target benzamide compound lacks the sulfonamide (-SO₂NH-) group present in compounds 15–16.
- Synthesis Yields : While the target compound’s yield is unspecified, compounds 15–18 show yields of 67–83% under similar conditions (K₂CO₃-mediated coupling), suggesting efficient synthetic routes for piperidine-linked scaffolds .
Pyrazole-Containing Compounds (Fipronil Derivatives)
highlights pyrazole derivatives like 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide, a precursor to the insecticide Fipronil. Both the target compound and Fipronil derivatives share a pyrazole ring, but differ in substitution patterns:
- Pyrazole Substituents: The target compound’s pyrazole has a cyclopropyl group, whereas Fipronil derivatives feature trifluoromethyl and cyano groups. Cyclopropyl groups may enhance metabolic stability by resisting oxidative degradation compared to electron-withdrawing groups (e.g., -CF₃) .
- Biological Activity : Fipronil derivatives target GABA receptors in insects, but the target compound’s benzamide group suggests a divergent mechanism, possibly involving chitin synthesis inhibition (as seen in benzamide pesticides like diflubenzuron) .
Benzamide-Based Agrochemicals
Diflubenzuron and Fluazuron
lists diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide), both benzamide pesticides. Key distinctions include:
- Substituent Effects : Diflubenzuron lacks the piperidine-pyrazole moiety of the target compound, relying on difluorobenzamide for activity. Fluazuron incorporates a pyridinyloxy group, enhancing hydrophobicity. The target compound’s 3-chloro-4-fluoro substitution may optimize steric and electronic interactions with insect chitin synthase .
Table 2: Comparison with Benzamide Pesticides
| Compound | Substituents on Benzamide | Additional Moieties | Target Pathway |
|---|---|---|---|
| Target Compound | 3-Cl, 4-F | Piperidine-cyclopropylpyrazole | Unknown (speculative) |
| Diflubenzuron | 2,6-F | None | Chitin synthesis |
| Fluazuron | 2,6-F, 4-Cl | Pyridinyloxy | Chitin synthesis |
Antimicrobial Piperidine Derivatives
describes DMPI and CDFII, piperidine-containing antimicrobials active against MRSA. However, the target compound’s benzamide and pyrazole groups may redirect its activity toward non-antimicrobial targets .
Complex Benzamide Derivatives ( and )
and describe benzamides with triazolopyridine (Example 284) and benzimidazole-pyrimidine () extensions. These compounds exhibit greater structural complexity, likely targeting enzymes (e.g., kinases) or DNA. The target compound’s simplicity may favor pharmacokinetic properties (e.g., oral bioavailability) over highly substituted analogs .
Biological Activity
The compound 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzamide core substituted with a chlorine atom and a fluorine atom, alongside a piperidine ring that is further substituted with a cyclopropyl group and a pyrazole moiety. The unique combination of these functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Kinases : Some studies suggest that benzamide derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, benzamides have been shown to inhibit RET kinase activity, which is crucial for certain types of tumors .
- Antiviral Activity : There is evidence that related compounds exhibit antiviral properties by targeting viral replication processes. The interaction with host cellular pathways may also enhance their efficacy against viral infections .
- Neuropharmacological Effects : The piperidine structure suggests potential interactions with neurotransmitter systems, which could lead to effects on mood and cognition .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings:
Case Study 1: RET Kinase Inhibition
In a study focusing on the inhibition of RET kinase, researchers synthesized several benzamide derivatives, including the target compound. The results demonstrated that the compound significantly inhibited RET kinase activity at concentrations lower than those required for cytotoxic effects, suggesting a viable therapeutic application in cancer treatment.
Case Study 2: Antiviral Activity Against DENV
Another study investigated the antiviral properties of related compounds against Dengue Virus (DENV). The compound exhibited protective effects on human lung cells exposed to high doses of DENV, indicating its potential as an antiviral therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-fluorobenzamide, and what purity challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane functionalization of pyrazole intermediates, piperidine coupling, and benzamide formation. Key steps include:
- Pyrazole Core Synthesis : Cyclopropane groups are introduced via nucleophilic substitution under anhydrous conditions (e.g., using cyclopropyl Grignard reagents).
- Piperidine Coupling : Boc-protected piperidine intermediates are deprotected and coupled with pyrazole derivatives using Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purity Challenges : Byproducts from incomplete deprotection (e.g., residual Boc groups) or regioselective issues in pyrazole functionalization require rigorous purification via column chromatography or recrystallization. LC-MS and NMR are critical for verifying intermediate purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are used to confirm substituent positions on the pyrazole, piperidine, and benzamide moieties. For example, the cyclopropyl group’s protons appear as distinct multiplet signals at δ 0.5–1.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and detects halogen isotope patterns (Cl/F) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and identifies co-eluting impurities .
Advanced Research Questions
Q. How can experimental design principles optimize reaction conditions for intermediates like 5-cyclopropyl-1H-pyrazole-3-amine?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, optimizing Pd catalyst concentration (e.g., 2–5 mol%) and reaction time (8–24 hrs) improves yield in cross-coupling steps .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent dielectric constant vs. reaction rate) to identify optimal conditions .
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC values in kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent ATP concentrations .
- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic variations affecting bioactivity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized inhibition at 1 µM) to account for methodological differences .
Q. What strategies integrate computational chemistry with experimental synthesis for rational design of derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity in pyrazole functionalization or piperidine ring conformation .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of high-affinity candidates .
- Machine Learning : Train models on existing SAR data to predict reaction yields or bioactivity .
Q. What are the key considerations for regioselective functionalization of the pyrazole core to avoid isomer formation?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., SEM groups) on pyrazole N1 to direct electrophilic substitution to C5 .
- Metal-Mediated Coupling : Use Pd catalysts with sterically demanding ligands (e.g., XPhos) to favor coupling at less hindered positions .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and assay reproducibility?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, monitoring degradation via HPLC.
- Storage Recommendations : Store lyophilized at -20°C in amber vials to prevent photodegradation; avoid aqueous buffers with nucleophiles (e.g., Tris) .
Q. What methodologies support structure-activity relationship (SAR) studies for analogs targeting kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents on the benzamide (e.g., Cl vs. F at C4) and piperidine (e.g., cyclopropyl vs. methyl groups) .
- Bioisosteric Replacement : Replace the pyrazole with isoxazole or triazole cores to assess impact on potency .
- Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
